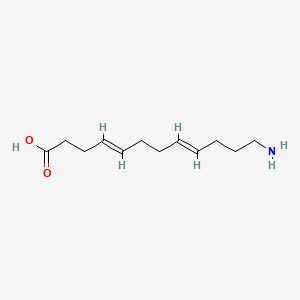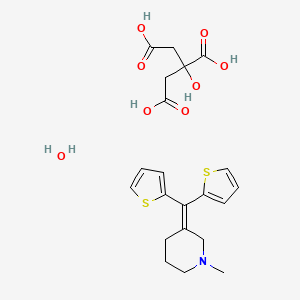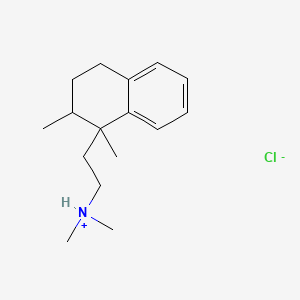
5-Isobutyl-3-methyl-2-methoxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobutyl-3-methyl-2-methoxypyrazine is a chemical compound belonging to the class of methoxypyrazines. These compounds are known for their potent odor, often described as bell pepper-like. Methoxypyrazines are found in various plants and are significant contributors to the aroma of several foods, including bell peppers, coffee, and wine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-3-methyl-2-methoxypyrazine typically involves the condensation of leucine amide with glyoxal, followed by methylation
Industrial Production Methods
Industrial production of methoxypyrazines, including this compound, often involves chemical synthesis due to the need for high purity and specific isomeric forms. The process generally includes the use of advanced catalytic systems and controlled reaction conditions to ensure the desired product yield and quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isobutyl-3-methyl-2-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring into a dihydropyrazine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrazine ring .
Applications De Recherche Scientifique
5-Isobutyl-3-methyl-2-methoxypyrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Isobutyl-3-methyl-2-methoxypyrazine involves its binding to specific olfactory receptors. This binding triggers a signal transduction pathway that leads to the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isobutyl-2-methoxypyrazine: Similar in structure but differs in the position of the methyl group.
2-Isobutyl-3-methoxypyrazine: Known for its bell pepper odor, similar to 5-Isobutyl-3-methyl-2-methoxypyrazine.
2-Isopropyl-3-methoxypyrazine: Another methoxypyrazine with a slightly different alkyl group.
Uniqueness
This compound is unique due to its specific isobutyl and methoxy substitution pattern, which gives it a distinct odor profile compared to other methoxypyrazines. This uniqueness makes it valuable in flavor and fragrance applications where a specific aroma is desired .
Propriétés
Numéro CAS |
78246-20-5 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3 |
Clé InChI |
RSRBELMBYIBNLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1OC)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)


![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)




